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molecular formula C6H6N2NaO5S B1583495 Sodium 4-Amino-3-nitrobenzenesulfonate CAS No. 5042-33-1

Sodium 4-Amino-3-nitrobenzenesulfonate

Cat. No. B1583495
M. Wt: 241.18 g/mol
InChI Key: GJWMPULQPLRONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419967B2

Procedure details

A mixure of o-nitroaniline-p-sulfonic acid sodium salt (25.00 g, 104 mmol) and phosphoryl chloride (75 mL, 804 mmol) under Argon was heated to reflux and vigorously stirred for 4 hours. After cooling to ambient temperature, the reaction mixture was carefully added to a large excess of ice. The resulting slurry was stirred for 15 min., filtered and dried under vacuum to provide o-nitroaniline-p-sulfonyl chloride (21.43 g, 87%) as a yellow solid. H1-NMR (dimethylsulfoxide-D6): 5.8 (b, 2H), 6.97 (d, 1H, J=8.8), 7.57 (m, 1H), 8.18 (d, 1H, J=2.0).
Name
o-nitroaniline-p-sulfonic acid sodium salt
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na+].[N+:2]([C:5]1[CH:11]=[C:10]([S:12]([O-:15])(=O)=[O:13])[CH:9]=[CH:8][C:6]=1[NH2:7])([O-:4])=[O:3].P(Cl)(Cl)([Cl:18])=O>>[N+:2]([C:5]1[CH:11]=[C:10]([S:12]([Cl:18])(=[O:15])=[O:13])[CH:9]=[CH:8][C:6]=1[NH2:7])([O-:4])=[O:3] |f:0.1|

Inputs

Step One
Name
o-nitroaniline-p-sulfonic acid sodium salt
Quantity
25 g
Type
reactant
Smiles
[Na+].[N+](=O)([O-])C1=C(N)C=CC(=C1)S(=O)(=O)[O-]
Name
Quantity
75 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
vigorously stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
the reaction mixture was carefully added to a large excess of ice
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred for 15 min.
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 21.43 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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